
2-Methyl-4-(3-nitrophenyl)-1,3-thiazole
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, and molecular weight. Unfortunately, the specific physical and chemical properties for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .Wissenschaftliche Forschungsanwendungen
- Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results or Outcomes: The results or outcomes obtained from the use of this compound are not specified .
- Application: Indole derivatives are important types of molecules and natural products and play a main role in cell biology. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method of Application: The synthesis of indole derivatives involves various methods, including the reaction of ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate .
- Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties .
- Application: 4-Nitrophenyl isocyanate is used as pharmaceutical intermediates .
- Method of Application: It was used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide .
- Results or Outcomes: The results or outcomes obtained from the use of this compound are not specified .
2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
Indole Derivatives
4-Nitrophenyl Isocyanate
- Application: Indole derivatives are prevalent moieties present in selected alkaloids. They are important types of molecules and natural products and play a main role in cell biology .
- Method of Application: The synthesis of indole derivatives involves various methods, including the reaction of ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
- Application: Para-nitrophenol is a useful compound in the field of chemistry, often used as an intermediate in the synthesis of dyes, fungicides, and pharmaceuticals .
- Method of Application: The synthesis of para-nitrophenol can be achieved by reacting phenol with nitric acid .
- Results or Outcomes: The reaction yields para-nitrophenol, which can be further used in various chemical reactions .
Synthesis of Indole Derivatives
Synthesis of para-Nitrophenol
- Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results or Outcomes: The results or outcomes obtained from the use of this compound are not specified .
- Application: Para-nitrophenol is a useful compound in the field of chemistry, often used as an intermediate in the synthesis of dyes, fungicides, and pharmaceuticals .
- Method of Application: The synthesis of para-nitrophenol can be achieved by reacting phenol with nitric acid .
- Results or Outcomes: The reaction yields para-nitrophenol, which can be further used in various chemical reactions .
Synthesis of 2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
Synthesis of para-Nitrophenol
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKXLZKNKFOCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-nitrophenyl)-1,3-thiazole | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
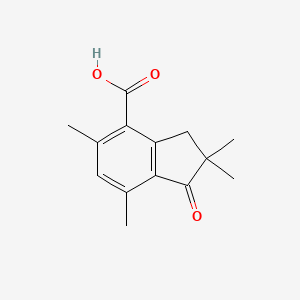
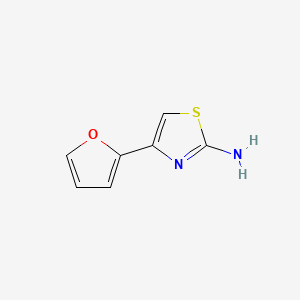

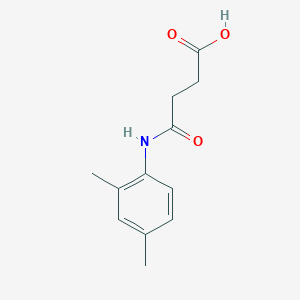
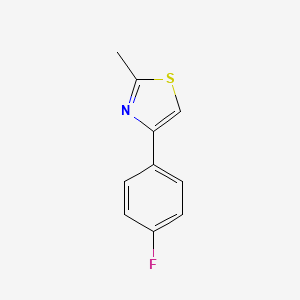
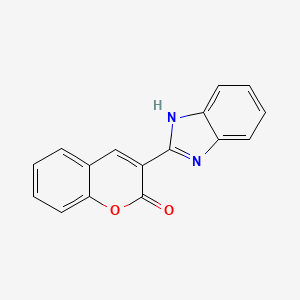
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)